Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate: is a spirocyclic compound with a unique structure that includes a sulfur atom and multiple oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of tert-butyl chloroformate and a suitable amine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6,6-dioxo-6lambda6-thia-2,7-diazaspiro[3.4]octane-2-carboxylate
- Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide
Uniqueness
Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate is unique due to its specific arrangement of functional groups and the presence of multiple oxygen atoms. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H17NO5S |
---|---|
Molecular Weight |
275.32 g/mol |
IUPAC Name |
tert-butyl 6,6,8-trioxo-6λ6-thia-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C11H17NO5S/c1-10(2,3)17-9(14)12-5-11(6-12)7-18(15,16)4-8(11)13/h4-7H2,1-3H3 |
InChI Key |
FYMAVDZOVQXUAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)CC2=O |
Origin of Product |
United States |
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